2-(Isopropylamino)ethanol
Overview
Description
2-(Isopropylamino)ethanol is a secondary amine. The solubility of CO2 in aqueous solutions of this compound (IPAE) has been evaluated.
Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals.
Mechanism of Action
Target of Action
2-(Isopropylamino)ethanol, also known as N-Isopropylethanolamine , is a secondary amine
Mode of Action
The mode of action of this compound involves its basic nature as an amine . It can react with acids to form corresponding salts . Additionally, it can act as a nucleophile in various reactions, participating in amine substitution reactions, simple alcohol esterification reactions, and nucleophilic substitution reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Isopropylamino)ethanol are not fully understood due to limited research. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, it is not currently possible to provide information on threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Isopropylamino)ethanol can be synthesized through the reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst. This vapor-phase catalytic reaction is efficient and commonly used in laboratory settings .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar catalytic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: This compound is reactive in substitution reactions, where the hydroxyl group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols depending on the reagents used.
Scientific Research Applications
2-(Isopropylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic N, O-acetals and as a building block in organic synthesis.
Biology: This compound has been studied for its antifertility effects in rodents, showing potential in reproductive biology research.
Medicine: It is explored for its potential therapeutic effects, particularly in the modulation of biological pathways.
Industry: It is used in the production of emulsifiers and other chemical intermediates.
Comparison with Similar Compounds
N-Isopropylethanolamine: Similar in structure but differs in the position of the isopropyl group.
2-(Methylamino)ethanol: Another amino alcohol with a methyl group instead of an isopropyl group.
2-(Ethylamino)ethanol: Contains an ethyl group instead of an isopropyl group.
Uniqueness: 2-(Isopropylamino)ethanol is unique due to its specific combination of an isopropyl group and an ethanolamine backbone, which imparts distinct chemical and physical properties. Its solubility in water and organic solvents, along with its reactivity in various chemical reactions, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(propan-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLZYSZSDGYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Record name | ISOPROPYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6848 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54472-62-7 (hydrochloride) | |
Record name | 2-Isopropylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5059373 | |
Record name | 2-Isopropylaminoethanol | |
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Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals., Liquid | |
Record name | ISOPROPYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6848 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanol, 2-[(1-methylethyl)amino]- | |
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CAS No. |
109-56-8 | |
Record name | ISOPROPYLAMINOETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6848 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(Isopropylamino)ethanol | |
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Record name | 2-Isopropylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylethanolamine | |
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Record name | N-Isopropylethanolamine | |
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Record name | Ethanol, 2-[(1-methylethyl)amino]- | |
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Record name | 2-Isopropylaminoethanol | |
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Record name | 2-isopropylaminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.348 | |
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Record name | 2-(Isopropylamino)ethanol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do the naphthofuran derivatives of 2-(isopropylamino)ethanol exhibit beta-adrenergic blocking activity?
A2: Studies have shown that incorporating the this compound moiety into larger aromatic systems, such as naphthofuran, can significantly impact its biological activity. Specifically, 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol and 1-(naphtho[2,3-b]furan-2-yl)-2-(isopropylamino)ethanol exhibited only weak beta-adrenergic blocking activity, unlike the analogous benzofuran derivatives. [] This suggests that increasing the size of the aromatic system can diminish the desired biological activity, highlighting the importance of the aromatic core structure for optimal potency.
Q2: What are the proposed mechanisms by which this compound exerts its antifertility effects?
A3: Research suggests that this compound may affect fertility through multiple pathways. One proposed mechanism involves disrupting the development of the preimplantation embryo. [, ] Additionally, the compound may hinder postimplantation development by interfering with the endometrium's ability to support fetal growth. [, ] These findings indicate a multifaceted impact on reproductive processes.
Q3: Does this compound directly impact the developing conceptus?
A4: Studies in mice have shown that administering this compound during early pregnancy can reduce the decidual cell reaction, a crucial process for implantation and placental development. [] Furthermore, this can lead to the death of the conceptus by day 6 of pregnancy. [] This evidence strongly suggests a direct detrimental effect of the compound on the developing conceptus.
Q4: What analytical techniques are used to study the interaction between this compound and CO2?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is a crucial technique for analyzing the interaction of this compound with CO2. [] This method allows for the identification and quantification of carbonated species formed in solution, providing insights into the reaction mechanism and efficiency of CO2 capture.
Q5: What is the crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol?
A7: The crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol has been determined using X-ray diffraction. [] The ethylamine side chain is oriented perpendicular to the plane of the phenyl ring, with the isopropyl group in a trans configuration to the chiral center. The molecules form chains linked by O—H⋯N hydrogen bonds. [] This information contributes to understanding the conformational preferences and intermolecular interactions of this this compound derivative.
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